
GCN2iB acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GCN2iB is a GCN2 inhibitor. GCN2iB may be useful for the treatment of cancer. The inhibition of GCN2 sensitizes cancer cells with low basal-level expression of asparagine synthetase (ASNS) to the antileukemic agent L-asparaginase (ASNase) in vitro and in vivo.
Aplicaciones Científicas De Investigación
Epigenetic and Chromatin Modification Roles : GCN2iB acetate, linked to the GCN5 protein, plays a crucial role in epigenetic landscape and chromatin modification. It impacts gene regulation, cellular proliferation, metabolism, and inflammation. Its imbalance is associated with various disorders like cancer, metabolic, autoimmune, and neurological disorders, making it significant for therapeutic research (Haque et al., 2021).
Impact on Cardiovascular Health : Research has shown that inhibition of GCN2, achievable through GCN2iB, can alleviate cardiomyopathy in type 2 diabetic mice. This suggests its potential as a novel drug candidate for diabetic cardiomyopathy therapy, highlighting its significance in cardiovascular disease management (Yuan et al., 2022).
Role in Infectious Disease : GCN2iB has been found to downregulate ACE2 protein expression, the primary receptor for SARS-CoV-2, in human colonic epithelial cells. This indicates that GCN2iB could influence the susceptibility to intestinal SARS-CoV-2 infection, making it relevant in the context of infectious diseases (Hu et al., 2021).
Significance in Osteogenic Differentiation : GCN5, associated with GCN2iB, is vital in osteogenic commitment of mesenchymal stem cells. It operates by inhibiting the NF‐κB signaling pathway. This could make GCN2iB relevant in regenerative medicine and the treatment of metabolic bone diseases such as osteoporosis (Zhang et al., 2016).
Propiedades
Número CAS |
2183470-13-3 |
|---|---|
Nombre del producto |
GCN2iB acetate |
Fórmula molecular |
C20H16ClF2N5O5S |
Peso molecular |
511.8848 |
Nombre IUPAC |
N-(3-((2-aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-methoxypyridine-3-sulfonamide acetic acid |
InChI |
InChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4) |
Clave InChI |
QNHLMBSUYPVOLX-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=CN=C1OC)(NC2=CC=C(F)C(C#CC3=CN=C(N)N=C3)=C2F)=O.CC(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GCN2iB; GCN2iB acetate. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



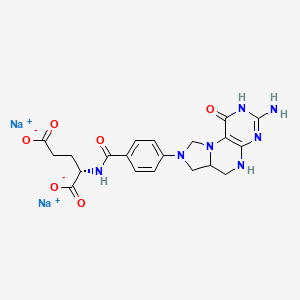

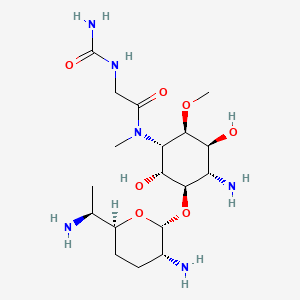

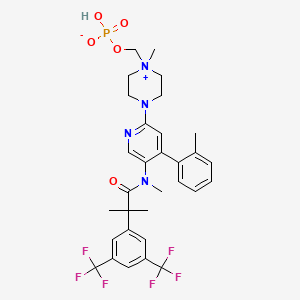
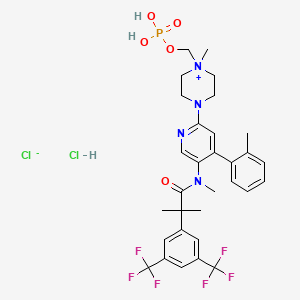
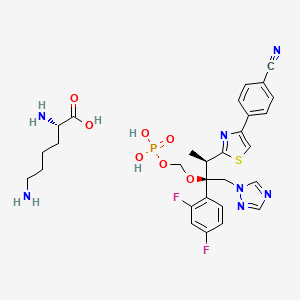
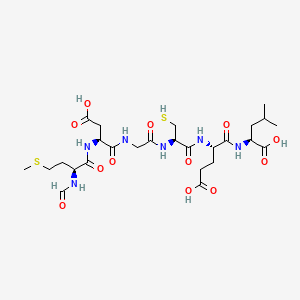

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)
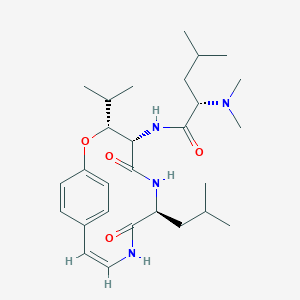
![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)